2-(Ethylthio)benzoyl chloride

描述

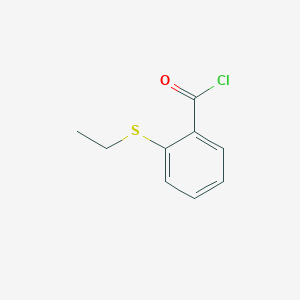

Structure

3D Structure

属性

IUPAC Name |

2-ethylsulfanylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClOS/c1-2-12-8-6-4-3-5-7(8)9(10)11/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRFYPNGSTNJXQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10564729 | |

| Record name | 2-(Ethylsulfanyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10564729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173312-15-7 | |

| Record name | 2-(Ethylsulfanyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10564729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Ethylthio Benzoyl Chloride

Precursor Synthesis Strategies: 2-(Ethylthio)benzoic Acid

The formation of the thioether linkage at the ortho position of benzoic acid is the key step in the synthesis of 2-(ethylthio)benzoic acid. This can be achieved through several established methodologies, including nucleophilic substitution reactions on halogenated benzoic acids, thiolation of ortho-substituted benzoic acid derivatives, and the direct alkylation of 2-mercaptobenzoic acid.

Nucleophilic Substitution Approaches on Halobenzoic Acid Derivatives

One of the most common methods for the synthesis of 2-(ethylthio)benzoic acid involves the nucleophilic substitution of a halogen atom (typically chlorine or bromine) on a 2-halobenzoic acid with an ethylthiolate source. This reaction is often facilitated by a copper catalyst, in a process known as the Ullmann condensation.

The reaction of a 2-halobenzoic acid, such as 2-chlorobenzoic acid or 2-bromobenzoic acid, with sodium ethanethiolate in a suitable solvent like N-methylpyrrolidinone (NMP) or dimethylformamide (DMF) can yield 2-(ethylthio)benzoic acid. The presence of a copper(I) salt, such as copper(I) iodide or copper(I) bromide, is often crucial for the reaction to proceed efficiently. The reaction temperature can vary but is typically elevated to facilitate the coupling.

A patented process for analogous 2-alkylthio benzoic acid derivatives highlights the reaction of a 2-halobenzoic acid salt with an alkali metal thiomethoxide in an anhydrous aprotic solvent. For instance, the reaction of 2-chloro-4-trifluoromethylbenzoic acid sodium salt with anhydrous sodium thiomethoxide in N-methylpyrrolidinone at 90°C for 2 hours resulted in a quantitative yield of the corresponding 2-methylthio-4-trifluoromethylbenzoic acid google.com. This methodology can be adapted for the synthesis of 2-(ethylthio)benzoic acid by substituting sodium thiomethoxide with sodium ethanethiolate.

Table 1: Illustrative Reaction Parameters for Nucleophilic Substitution

| Starting Material | Reagent | Catalyst | Solvent | Temperature | Reaction Time |

| 2-Chlorobenzoic Acid | Sodium Ethanethiolate | Copper(I) Iodide | NMP | 120-150°C | 4-8 hours |

| 2-Bromobenzoic Acid | Ethanethiol, Base (e.g., K2CO3) | Copper powder | DMF | 140-160°C | 6-12 hours |

Thioether Formation via Thiolation of Ortho-Substituted Benzoic Acid Derivatives

Another synthetic route involves the introduction of the ethylthio group through the thiolation of an ortho-substituted benzoic acid derivative. A common precursor for this approach is anthranilic acid (2-aminobenzoic acid).

The Sandmeyer reaction provides a pathway to convert the amino group of anthranilic acid into various functionalities. In a modified Sandmeyer-type reaction, the diazonium salt of anthranilic acid can be reacted with a sulfur-containing nucleophile, such as potassium ethyl xanthate. The resulting intermediate can then be hydrolyzed to yield 2-(ethylthio)benzoic acid. This method offers an alternative to the direct use of halobenzoic acids.

Direct Alkylation of 2-Mercaptobenzoic Acid

A straightforward and widely used method for the synthesis of 2-(ethylthio)benzoic acid is the direct alkylation of 2-mercaptobenzoic acid, also known as thiosalicylic acid. This reaction involves the deprotonation of the thiol group with a base to form a thiolate anion, which then acts as a nucleophile and attacks an ethylating agent.

Common ethylating agents include ethyl halides, such as ethyl bromide or ethyl iodide. The reaction is typically carried out in the presence of a base, such as sodium hydroxide, potassium carbonate, or sodium ethoxide, in a polar solvent like ethanol, acetone, or dimethylformamide. The reaction conditions are generally mild, often proceeding at room temperature or with gentle heating.

For example, the reaction of thiosalicylic acid with an equivalent of a base followed by the addition of an ethyl halide results in the formation of 2-(ethylthio)benzoic acid. This S-alkylation reaction is generally high-yielding and provides a clean product.

Table 2: Typical Reagents for Direct Alkylation of 2-Mercaptobenzoic Acid

| Ethylating Agent | Base | Solvent | Temperature |

| Ethyl Bromide | Potassium Carbonate | Acetone | Reflux |

| Ethyl Iodide | Sodium Hydroxide | Ethanol | Room Temperature |

| Diethyl Sulfate | Sodium Ethoxide | Ethanol | 40-60°C |

Conversion of 2-(Ethylthio)benzoic Acid to 2-(Ethylthio)benzoyl chloride

Once 2-(ethylthio)benzoic acid has been synthesized, the next step is the conversion of the carboxylic acid functional group into an acyl chloride. This is a standard transformation in organic synthesis and can be accomplished using a variety of chlorinating reagents.

Established Chlorinating Reagents and Optimized Conditions

The choice of chlorinating agent can influence the reaction conditions and the purity of the final product. Thionyl chloride and phosphorus halides are the most commonly employed reagents for this purpose.

Thionyl Chloride (SOCl₂): Thionyl chloride is a versatile and widely used reagent for the preparation of acyl chlorides from carboxylic acids. The reaction of 2-(ethylthio)benzoic acid with an excess of thionyl chloride, often in an inert solvent such as toluene (B28343), dichloromethane, or chloroform (B151607), affords this compound researchgate.netcommonorganicchemistry.comlibretexts.orgchemguide.co.ukmasterorganicchemistry.com. The reaction typically proceeds at reflux temperature, and the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the product. A catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate the reaction google.com. After the reaction is complete, the excess thionyl chloride and solvent can be removed by distillation, often under reduced pressure, to yield the crude benzoyl chloride, which can be further purified by vacuum distillation.

Phosphorus Halides: Phosphorus pentachloride (PCl₅) and phosphorus trichloride (B1173362) (PCl₃) are also effective reagents for the conversion of carboxylic acids to acyl chlorides atamanchemicals.comsciencemadness.org.

Phosphorus Pentachloride (PCl₅): The reaction of 2-(ethylthio)benzoic acid with phosphorus pentachloride yields this compound and phosphoryl chloride (POCl₃) as a byproduct. The reaction is typically carried out in an inert solvent.

Phosphorus Trichloride (PCl₃): When using phosphorus trichloride, three equivalents of the carboxylic acid react with one equivalent of PCl₃ to produce three equivalents of the acyl chloride and one equivalent of phosphorous acid (H₃PO₃).

The choice between these reagents often depends on the desired reaction conditions and the ease of separation of the product from the byproducts.

Table 3: Comparison of Common Chlorinating Reagents

| Reagent | Byproducts | Typical Conditions | Advantages | Disadvantages |

| Thionyl Chloride (SOCl₂) | SO₂, HCl (gaseous) | Reflux in inert solvent, optional DMF catalyst | Gaseous byproducts are easily removed | Reagent is corrosive and moisture-sensitive |

| Phosphorus Pentachloride (PCl₅) | POCl₃, HCl | Inert solvent, often at room temperature or gentle heating | Effective for a wide range of carboxylic acids | POCl₃ byproduct has a high boiling point, requiring careful purification |

| Phosphorus Trichloride (PCl₃) | H₃PO₃ | Neat or in an inert solvent, often with heating | Cost-effective | Stoichiometry requires 3 equivalents of acid per mole of PCl₃ |

Role of Catalytic Additives (e.g., Dimethylformamide)

In the synthesis of acyl chlorides from carboxylic acids using chlorinating agents like thionyl chloride (SOCl₂), catalytic amounts of N,N-Dimethylformamide (DMF) are often employed to accelerate the reaction rate. website-files.comgoogle.comnih.gov DMF's role extends beyond that of a simple solvent; it acts as a true catalyst by forming a highly reactive intermediate known as the Vilsmeier reagent. nih.govrsc.org

The catalytic cycle begins with the reaction between DMF and the chlorinating agent (e.g., thionyl chloride) to form the Vilsmeier reagent, (chloromethylene)dimethylammonium chloride. This intermediate is significantly more electrophilic than thionyl chloride itself. The carboxylic acid then attacks the Vilsmeier reagent, leading to the formation of an unstable acyl-oxy-iminium intermediate. This intermediate subsequently decomposes, releasing the desired acyl chloride, carbon dioxide, and regenerating the DMF catalyst, allowing it to participate in further reaction cycles. nih.gov

The use of DMF as a catalyst offers several advantages:

Increased Reaction Rate: It significantly speeds up the conversion of the carboxylic acid to the acyl chloride.

Milder Conditions: The reaction can often be carried out under less harsh conditions (e.g., lower temperatures) than the uncatalyzed reaction. google.com

Improved Yields: By providing a more efficient reaction pathway, the formation of byproducts can be minimized, leading to higher yields of the desired acyl chloride.

In a typical procedure for converting a substituted benzoic acid to its corresponding benzoyl chloride, the amount of DMF catalyst used is a small fraction of the primary reactant's mass, often in the range of 0.001 to 0.030 times the mass of the carboxylic acid. google.com

Reaction Parameters and Process Optimization

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound while minimizing reaction time and byproduct formation. Key parameters include temperature control, reflux conditions, and the choice of an appropriate solvent.

Temperature Control and Reflux Conditions

Precise temperature control is essential throughout the synthesis process. The reaction between a carboxylic acid and a chlorinating agent like thionyl chloride is often exothermic. The temperature must be managed to prevent runaway reactions and the formation of undesirable byproducts.

For the synthesis of benzoyl chlorides, reactions are frequently conducted under reflux. google.comresearchgate.net Refluxing involves heating the reaction mixture to its boiling point and condensing the resulting vapors back into the reaction vessel. This technique allows the reaction to be maintained at a constant, elevated temperature for an extended period without loss of solvent or reagents.

The optimal temperature range can vary depending on the specific reactants and solvent used. For instance, in the synthesis of high-purity benzoyl chloride using thionyl chloride and a DMF catalyst, a reflux temperature controlled between 30-70°C is recommended. google.com In other synthetic approaches for substituted benzoyl chlorides, ambient temperatures (20–25°C) have been found to be optimal, as higher temperatures can favor the formation of ketone byproducts, while lower temperatures may result in an incomplete reaction. orgsyn.org The reaction time under these conditions typically ranges from one to six hours. google.com

Table 1: Illustrative Temperature and Time Parameters for Benzoyl Chloride Synthesis

| Chlorinating Agent | Catalyst | Temperature Range | Reaction Time | Reference |

|---|---|---|---|---|

| Thionyl Chloride | DMF | 30-70°C (Reflux) | 1–6 hours | google.com |

| Oxalyl Chloride | - | 20–25°C | 30–60 minutes (addition) | orgsyn.org |

Selection of Inert Solvents

The choice of solvent is critical as it must dissolve the reactants while remaining inert to the highly reactive reagents and intermediates involved, such as the chlorinating agent and the acyl chloride product. The solvent should also have an appropriate boiling point for the desired reaction temperature and be easily removable during the purification stage.

Inert solvents commonly used for the synthesis of acyl chlorides include:

Chlorinated Hydrocarbons: Dichloromethane (DCM) and chloroform are often used due to their inertness and ability to dissolve a wide range of organic compounds. rsc.orgresearchgate.net

Aromatic Hydrocarbons: Benzene (B151609) and toluene can be employed, particularly in reactions that require higher temperatures. prepchem.com

Ethers: Diethyl ether and tetrahydrofuran (B95107) (THF) are also used, although care must be taken to ensure they are anhydrous, as any water will react with the acyl chloride.

Acetonitrile: This polar aprotic solvent can be suitable for certain related syntheses. researchgate.netgoogle.com

In some cases, the reaction can be performed without a solvent, using an excess of the liquid chlorinating agent, such as thionyl chloride, to also serve as the reaction medium. prepchem.com The selection of the solvent can influence reaction kinetics and the solubility of byproducts, thereby affecting the ease of purification.

Table 2: Examples of Inert Solvents in Acyl Chloride Synthesis

| Solvent | Type | Key Characteristics |

|---|---|---|

| Dichloromethane (DCM) | Chlorinated Hydrocarbon | Good solvent for many organic compounds, low boiling point, generally inert. rsc.orgresearchgate.net |

| Toluene | Aromatic Hydrocarbon | Higher boiling point suitable for reflux conditions, inert. prepchem.com |

| Acetone | Ketone | Polar aprotic, used in specific preparations like aroyl isothiocyanates from acyl chlorides. google.com |

| Acetonitrile | Nitrile | Polar aprotic, effective in various benzothiazole (B30560) syntheses from acyl chlorides. researchgate.net |

Purification Techniques for Acyl Chloride Products

After the reaction is complete, the crude this compound must be purified to remove unreacted starting materials, excess chlorinating agent, the catalyst, and any byproducts. The high reactivity of acyl chlorides necessitates careful handling and specific purification methods.

Reduced Pressure Distillation (Vacuum Distillation): This is the most common and effective method for purifying acyl chlorides. google.comgoogle.comgoogle.com Lowering the pressure reduces the boiling point of the compound, allowing it to be distilled at a lower temperature. This is crucial for preventing thermal decomposition, which can occur at the normal atmospheric boiling point. For example, benzoyl chloride is often purified by collecting the fraction boiling between 90-120°C under a reduced pressure of 20-50 mmHg. google.com

Workup and Extraction: Before distillation, a preliminary workup may be performed. This can involve pouring the cold reaction mixture onto crushed ice to decompose any remaining chlorinating agent. orgsyn.org The organic layer containing the acyl chloride is then separated, washed with cold water or a mild, cold base solution (e.g., potassium hydroxide) to remove acidic impurities, and dried over an anhydrous drying agent like sodium sulfate. orgsyn.org

Filtration: In some processes, filtration is used to remove solid impurities or catalysts. For instance, methods have been developed that use activated carbon filtration to purify the crude benzoyl chloride reaction mixture. google.com

Flash Column Chromatography: For smaller scale syntheses or for compounds that are difficult to distill, flash column chromatography using an inert solid phase like silica (B1680970) gel can be an effective purification method. rsc.org An appropriate solvent system is chosen to separate the desired product from impurities based on their different polarities.

Table 3: Summary of Purification Techniques for Acyl Chlorides

| Technique | Description | Purpose |

|---|---|---|

| Reduced Pressure Distillation | Distillation under vacuum. | Separates the product from less volatile and more volatile impurities at a lower temperature to prevent decomposition. google.comgoogle.comgoogle.com |

| Aqueous Workup | Washing with cold water, ice, or cold, dilute base. | Decomposes excess chlorinating agent and removes acidic impurities. orgsyn.org |

| Drying | Use of anhydrous salts (e.g., Na₂SO₄). | Removes residual water from the organic phase before distillation. orgsyn.org |

| Filtration | Passing the solution through a filter medium (e.g., activated carbon). | Removes solid impurities and certain dissolved color bodies. google.com |

| Column Chromatography | Separation on a solid stationary phase (e.g., silica gel). | Purifies the product based on polarity differences; useful for non-volatile compounds or small-scale preparations. rsc.org |

Reactivity and Reaction Pathways of 2 Ethylthio Benzoyl Chloride

Fundamental Acylating Agent Characteristics

2-(Ethylthio)benzoyl chloride functions as a typical acylating agent, transferring its 2-(ethylthio)benzoyl group to nucleophiles. Its reactivity is fundamentally governed by the electrophilic nature of the carbonyl carbon, which is susceptible to attack by various nucleophiles. The primary reaction pathway for acyl chlorides is nucleophilic acyl substitution. wikipedia.org

The reaction of this compound with nucleophiles proceeds through a well-established two-step mechanism known as nucleophilic acyl substitution, often referred to as an addition-elimination mechanism. libretexts.orgmasterorganicchemistry.comvanderbilt.edu

Nucleophilic Addition: The reaction is initiated when a nucleophile attacks the electrophilic carbonyl carbon of the acyl chloride. This attack breaks the carbon-oxygen π bond, leading to the formation of a transient, negatively charged tetrahedral intermediate. libretexts.orgvanderbilt.edupearson.com

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, and in the process, the chloride ion—an effective leaving group—is expelled. libretexts.orgvedantu.com This two-stage process results in the net substitution of the chloride with the incoming nucleophile. vanderbilt.edu

The presence of the ethylthio (-SCH₂CH₃) group at the ortho position relative to the acyl chloride function exerts a significant influence on the molecule's reactivity through a combination of electronic and steric effects.

The ethylthio group influences the electrophilicity of the carbonyl carbon via two opposing electronic effects:

Resonance Effect: The sulfur atom possesses lone pairs of electrons that can be donated into the benzene (B151609) ring through a resonance effect (+R). This electron donation increases the electron density within the aromatic ring and, to a lesser extent, at the carbonyl carbon. This effect tends to slightly decrease the electrophilicity of the carbonyl carbon, making it marginally less reactive towards nucleophiles compared to unsubstituted benzoyl chloride. libretexts.org

Inductive Effect: Due to the electronegativity of the sulfur atom, the ethylthio group also exerts a weak electron-withdrawing inductive effect (-I), which pulls electron density away from the benzene ring.

In substituents like thioethers, the resonance-donating effect generally plays a more significant role in modulating the reactivity of the aromatic system than the weak inductive withdrawal. libretexts.org The net result is a subtle deactivation of the acyl chloride toward nucleophilic attack compared to electron-withdrawing substituted analogs.

The placement of the ethylthio group at the ortho position introduces significant steric bulk in the immediate vicinity of the carbonyl reaction center. wikipedia.org This physical obstruction, known as steric hindrance, can impede the approach of a nucleophile to the electrophilic carbonyl carbon. ncert.nic.in For a reaction to occur, the nucleophile must approach the carbonyl carbon at a specific angle, and the bulky ortho substituent can make this trajectory more difficult to achieve. researchgate.net This steric effect can lead to a decrease in the reaction rate, particularly when the attacking nucleophile is also large and bulky. nih.gov

Influence of Ortho-Ethylthio Substituent on Reactivity

Nucleophilic Substitution Reactions

A primary application of this compound is in the synthesis of N-substituted 2-(ethylthio)benzamides through its reaction with primary or secondary amines. wikipedia.orgtifr.res.in This transformation is a classic example of nucleophilic acyl substitution, often conducted under Schotten-Baumann conditions. tifr.res.iniitk.ac.injk-sci.com The reaction involves the amine's lone pair of electrons acting as the nucleophile, attacking the acyl chloride. pearson.comchemistnotes.com

The reaction is typically performed in the presence of a base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrogen chloride (HCl) byproduct that is formed. pw.livehud.ac.ukcommonorganicchemistry.com The removal of HCl prevents it from protonating the amine reactant, which would render the amine non-nucleophilic and halt the reaction. pw.live

The following table outlines the reactants and products for a representative amide synthesis reaction.

| Reactant | Reagent | Base | Product | Reaction Type |

|---|---|---|---|---|

| This compound | Primary or Secondary Amine (R-NH₂) | Pyridine or Triethylamine | N-substituted 2-(ethylthio)benzamide | Nucleophilic Acyl Substitution |

Esterification with Alcohols

The reaction of this compound with alcohols is a classic example of nucleophilic acyl substitution, leading to the formation of the corresponding 2-(ethylthio)benzoate esters. The mechanism involves the attack of the alcohol's nucleophilic oxygen atom on the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion, which subsequently abstracts the proton from the oxonium ion intermediate to yield the ester and hydrogen chloride gas. chemguide.co.uk

This reaction is typically rapid and highly exothermic. chemguide.co.uk To neutralize the hydrogen chloride byproduct, a stoichiometric amount of a non-nucleophilic base, such as pyridine or triethylamine, is often added to the reaction mixture. The reaction can be performed in a variety of aprotic solvents like dichloromethane, diethyl ether, or tetrahydrofuran (B95107). Recent studies on analogous benzoylations have shown that bases like N,N,N′,N′-tetramethylethylenediamine (TMEDA) can significantly accelerate the reaction, allowing it to proceed to completion at low temperatures (-78°C) in minutes with excellent yields. organic-chemistry.org

Table 1: Representative Esterification Reaction

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product | Typical Yield |

| This compound | Ethanol | Pyridine, CH₂Cl₂, 0°C to RT | Ethyl 2-(ethylthio)benzoate | >90% |

| This compound | 2-Phenylethanol | TMEDA, CH₂Cl₂, -78°C | 2-Phenylethyl 2-(ethylthio)benzoate | >95% |

Thioester Formation with Thiols

In a reaction analogous to esterification, this compound reacts with thiols (mercaptans) to form thioesters. Thioesters are important compounds in organic synthesis and biochemistry. The reaction proceeds via nucleophilic acyl substitution, where the sulfur atom of the thiol acts as the nucleophile.

While the reaction can proceed without a catalyst, it is often slow. Lewis acids have been shown to significantly accelerate the formation of thioesters from acyl chlorides and thiols. For instance, iron(III) chloride (FeCl₃) has been employed as an efficient, inexpensive, and heterogeneous catalyst for this transformation, allowing the reaction to proceed at room temperature in the absence of a solvent and yielding the product in near-quantitative amounts. tudelft.nl The general procedure involves mixing the acyl chloride, the thiol, and a catalytic amount of FeCl₃. tudelft.nl

Table 2: Representative Thioesterification Reaction

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product | Typical Yield |

| This compound | Ethanethiol | FeCl₃ (cat.), Room Temp, Solvent-free | S-Ethyl 2-(ethylthio)benzothioate | ~99% |

| This compound | Benzenethiol | Triethylamine, THF, 0°C to RT | S-Phenyl 2-(ethylthio)benzothioate | >90% |

Oxidation Reactions of the Ethylthio Moiety

The sulfur atom in the ethylthio group of this compound is in its lowest oxidation state (-2) and can be readily oxidized to form a sulfoxide (B87167) or a sulfone. This transformation allows for the modification of the electronic and steric properties of the molecule without altering the acyl chloride group, provided the reaction conditions are carefully controlled.

Formation of Sulfoxides

The selective oxidation of a sulfide (B99878) to a sulfoxide requires mild oxidizing agents to prevent over-oxidation to the sulfone. A common and effective reagent for this purpose is meta-chloroperoxybenzoic acid (m-CPBA). Typically, one equivalent of m-CPBA is used per equivalent of the sulfide at low temperatures (e.g., 0°C) in a chlorinated solvent like dichloromethane. organic-chemistry.org Another widely used method involves using 30% hydrogen peroxide (H₂O₂), which can be catalyzed by various metal complexes, such as those involving tungsten or scandium, to achieve high selectivity for the sulfoxide. researchgate.netorganic-chemistry.org For many dialkyl and alkyl aryl sulfides, aqueous hydrogen peroxide can be effective even without a catalyst. researchgate.net

Formation of Sulfones

Further oxidation of the sulfoxide, or direct oxidation of the sulfide, yields the corresponding sulfone. This transformation requires stronger oxidizing conditions or a higher stoichiometry of the oxidizing agent compared to sulfoxide formation. Using two or more equivalents of a potent oxidizing agent like m-CPBA or potassium permanganate (B83412) (KMnO₄) will typically drive the reaction to completion, forming the sulfone. organic-chemistry.org Alternatively, reaction systems like hydrogen peroxide catalyzed by sodium tungstate (B81510) are highly effective for converting sulfides directly into sulfones in high yields. researchgate.net

Table 3: Oxidation of the Ethylthio Moiety

| Starting Material | Reagents/Conditions | Product |

| This compound | 1 eq. m-CPBA, CH₂Cl₂, 0°C | 2-(Ethylsulfinyl)benzoyl chloride |

| This compound | ≥2 eq. m-CPBA, CH₂Cl₂, RT | 2-(Ethylsulfonyl)benzoyl chloride |

| This compound | H₂O₂, Na₂WO₄ (cat.), EtOH, 40°C | 2-(Ethylsulfonyl)benzoyl chloride |

Reduction Reactions of the Carbonyl Group

The acyl chloride functional group is highly susceptible to reduction by hydride reagents. Depending on the reagent and conditions, it can be selectively reduced to an aldehyde or further reduced to a primary alcohol.

Conversion to 2-(Ethylthio)benzyl Alcohol

The conversion of the acyl chloride in this compound to a primary alcohol, 2-(Ethylthio)benzyl alcohol, requires a strong reducing agent capable of delivering two hydride equivalents. Lithium aluminum hydride (LiAlH₄) is a powerful and common reagent for this transformation. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), at low temperatures to control the exothermic reaction. An acidic workup is then required to protonate the resulting alkoxide and liberate the primary alcohol.

It is important to note that strong hydride reagents can sometimes lead to the reduction of other functional groups. However, thioethers are generally stable to LiAlH₄ under standard conditions, allowing for the selective reduction of the acyl chloride to the corresponding alcohol. Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent that is generally not reactive enough to reduce acyl chlorides but can reduce the intermediate aldehyde if it is formed. Therefore, a one-pot conversion typically employs a stronger agent like LiAlH₄.

Table 4: Reduction of the Carbonyl Group

Comparative Reactivity Studies with Related Benzoyl Chlorides

The reactivity of this compound in nucleophilic acyl substitution reactions is intricately governed by the electronic and steric properties of the ortho-ethylthio substituent. In the absence of direct kinetic studies on this specific compound, a comparative analysis with other substituted benzoyl chlorides can be undertaken by examining the influence of aromatic substituents on reaction rates. This analysis relies on understanding the electronic and steric effects imparted by the substituent groups.

Impact of Aromatic Substituent Electronic Properties

The electronic influence of a substituent on the reactivity of a benzoyl chloride is related to its ability to donate or withdraw electron density from the benzene ring, which in turn affects the electrophilicity of the carbonyl carbon. These effects are often quantified using Hammett constants (σ). Electron-withdrawing groups generally increase the reactivity towards nucleophiles by making the carbonyl carbon more electron-deficient, while electron-donating groups decrease this reactivity.

For ortho substituents, the electronic effect is a combination of inductive and resonance effects, and it is not as straightforward to quantify as for meta and para substituents. The electronic nature of the ortho-ethylthio group is expected to be a balance between its electron-donating resonance and electron-withdrawing inductive effects. Compared to a strongly electron-donating group like methoxy (B1213986) (-OCH3) (σp = -0.27), the ethylthio group is significantly less activating. Conversely, when compared to a halogen like chlorine (σp = +0.23), the ethylthio group is less deactivating.

The rate of reaction is influenced by how the substituent stabilizes or destabilizes the transition state of the reaction. In a typical nucleophilic acyl substitution, a partial negative charge develops on the carbonyl oxygen in the tetrahedral intermediate. An electron-withdrawing group can stabilize this intermediate, thus increasing the reaction rate. Conversely, an electron-donating group can destabilize it, leading to a slower reaction.

To illustrate the impact of electronic properties, consider the rates of alcoholysis for various para-substituted benzoyl chlorides. While not ortho-substituted, this data provides a clear trend of electronic effects on reactivity.

Table 1: Pseudo-First-Order Rate Constants for the Alcoholysis of p-Substituted Benzoyl Chlorides with n-Propanol at 25°C

| Substituent (p-X) | Rate Constant (k, min⁻¹) | Hammett Constant (σp) |

|---|---|---|

| -OCH3 | - | -0.27 |

| -CH3 | - | -0.17 |

| -H | 0.0321 | 0.00 |

| -Br | 0.0590 | +0.23 |

| -I | 0.0617 | +0.28 |

| -NO2 | - | +0.78 |

Data for some substituents were not available in the cited source.

Based on the electronic properties of the ethylthio group, its effect on the reactivity of this compound would be a nuanced balance. The weak electron-donating nature via resonance would suggest a slight deactivation compared to unsubstituted benzoyl chloride. However, the inductive effect and potential interactions of the sulfur atom with the reaction center could modulate this effect.

Analysis of Steric Effects on Reaction Kinetics

The ortho position of a substituent in a benzoyl chloride molecule introduces steric hindrance that can significantly affect the kinetics of nucleophilic attack at the carbonyl carbon. This steric hindrance arises from the physical bulk of the substituent impeding the approach of the nucleophile to the reaction center. The Taft steric parameter (Es) is a quantitative measure of this effect, with more negative values indicating greater steric hindrance.

Generally, ortho-substituted benzoyl chlorides react more slowly than their para-isomers due to this steric hindrance. For example, in the solvolysis of nitrobenzoyl chlorides, the ortho-isomer reacts about ten times slower than the para-isomer in many solvents. nih.gov

The degree of steric hindrance also depends on the nature of the nucleophile. Bulkier nucleophiles will be more sensitive to the steric environment around the carbonyl group.

To provide a comparative context for the steric effects, the following table presents Taft steric parameters for various common substituents.

Table 2: Taft Steric Parameters (Es) for Common Substituents

| Substituent | Taft Steric Parameter (Es) |

|---|---|

| H | 0.00 |

| CH3 | -1.24 |

| F | -0.46 |

| Cl | -0.97 |

| Br | -1.16 |

| OH | -0.55 |

| SH | -1.07 |

| CN | -0.51 |

| NO2 | -2.52 |

| C6H5 | -3.82 |

Note: A value for the ethylthio group is not available in the provided sources, but the value for the SH group provides some context for a sulfur-containing substituent. slideshare.net

The ethyl group attached to the sulfur in this compound adds to the steric bulk. The flexibility of the ethyl chain allows for various conformations, some of which could significantly shield the carbonyl carbon from attack. Therefore, it is anticipated that this compound would exhibit a reduced reaction rate compared to unsubstituted benzoyl chloride and para-substituted analogs due to the steric hindrance imposed by the ortho-ethylthio group. The magnitude of this rate reduction would be dependent on the specific reaction conditions and the size of the attacking nucleophile.

Applications in Advanced Organic Synthesis and Materials Science

Role as an Intermediate in Complex Organic Molecule Synthesis

2-(Ethylthio)benzoyl chloride serves as a versatile intermediate in the synthesis of a variety of complex organic molecules. Its bifunctional nature, possessing both a reactive acyl chloride group and a modifiable ethylthio group, allows for its incorporation into diverse molecular scaffolds. This strategic positioning of functional groups makes it a valuable precursor in the construction of fine chemicals and a key building block for agrochemical intermediates.

Precursor in Fine Chemical Production

In the realm of fine chemical production, this compound is a valuable starting material for molecules that are integral to the pharmaceutical and dye industries. The benzoyl chloride moiety readily participates in acylation reactions, forming esters and amides, which are common linkages in larger, more complex structures. For instance, benzoyl chloride and its derivatives are used in the synthesis of various dye intermediates. dyestuffintermediates.comsciencemadness.orgdynasty-chem.com The ethylthio group can be retained in the final product or chemically transformed at a later stage to introduce further complexity. This adaptability allows for the creation of a wide array of specialized compounds.

The synthesis of pharmaceutical intermediates is another significant application. Benzoylation, the process of introducing a benzoyl group into a molecule using agents like benzoyl chloride, is a common strategy in medicinal chemistry to protect functional groups or to form the core structure of a drug molecule. medcraveonline.comtaylorandfrancis.com The presence of the ethylthio group offers a site for further synthetic elaboration, potentially leading to the development of novel therapeutic agents.

Building Block for Agrochemical Intermediates

While direct public-domain examples of this compound in agrochemical synthesis are not extensively documented, the broader class of benzoyl chloride derivatives plays a crucial role in this sector. For example, orthochlorobenzylchloride is a known building block in several agrochemical formulations. digitellinc.com Given the structural similarities and the known reactivity patterns of thioether-containing aromatic compounds, it is plausible that this compound serves as a precursor for certain agrochemicals. The thioether linkage can be a key feature in the biological activity of some pesticides, and the ability to introduce this functionality via a reactive benzoyl chloride intermediate is a synthetically advantageous approach.

Utility in Heterocyclic Compound Synthesis

The strategic placement of the ethylthio and benzoyl chloride groups in this compound makes it a particularly useful precursor for the synthesis of various sulfur and nitrogen-containing heterocyclic compounds. These ring systems are prevalent in a wide range of biologically active molecules and functional materials.

Pathways to 4H-Thiochromen-4-ones

One of the key applications of this compound is in the synthesis of 4H-thiochromen-4-ones. A common synthetic strategy involves the intramolecular Friedel-Crafts acylation of a 2-(alkylthio)benzoic acid. masterorganicchemistry.comresearchgate.netnih.gov In this pathway, this compound is first hydrolyzed to the corresponding 2-(ethylthio)benzoic acid. This carboxylic acid is then treated with a strong acid, such as polyphosphoric acid, which promotes the cyclization of the aromatic ring onto the carboxylic acid, forming the thiochromenone core. The reaction is influenced by the electronic nature of the substituents on the aromatic ring. masterorganicchemistry.com

| Reactant | Reagent | Product Class | Reference |

| 2-(Ethylthio)benzoic acid | Polyphosphoric Acid | 4H-Thiochromen-4-one | masterorganicchemistry.com |

Synthesis of 1,2-Benzisothiazol-3(2H)-ones and Analogues

This compound is a precursor for the synthesis of 1,2-benzisothiazol-3(2H)-ones, a class of compounds with notable biological activity. google.comgoogleapis.com A general synthetic route involves the conversion of this compound to the corresponding 2-(ethylthio)benzamide by reaction with ammonia. This amide is then subjected to a cyclization reaction. For instance, a patented method describes the direct conversion of 2-(alkylthio)benzamides to 1,2-benzisothiazol-3-ones using a halogenating agent, which facilitates the formation of the S-N bond in a single step. mdpi.com This approach avoids the need for an intermediate oxidation step to a sulfinylbenzamide, which is required in some other synthetic routes. googleapis.com

| Starting Material | Key Transformation | Product | Reference |

| 2-(Ethylthio)benzamide | Cyclization with a halogenating agent | 1,2-Benzisothiazol-3(2H)-one | mdpi.com |

Formation of Pyrimidine Derivatives

The synthesis of pyrimidine derivatives can also be achieved using this compound as a starting material. A common method for constructing the pyrimidine ring is the reaction of a benzoyl chloride derivative with an amidine. nih.gov In this reaction, the acyl chloride group of this compound reacts with the amidine, which provides the N-C-N fragment of the pyrimidine ring. The subsequent cyclization and aromatization lead to the formation of the substituted pyrimidine. The ethylthio group remains as a substituent on the final pyrimidine ring, offering a handle for further chemical modifications. This method allows for the synthesis of a variety of substituted pyrimidines, which are of significant interest in medicinal chemistry due to their wide range of biological activities. organic-chemistry.org

| Reactants | Product Class | Key Reaction Type | Reference |

| This compound, Amidine | Substituted Pyrimidine | Condensation/Cyclization | nih.gov |

Application in Polymer and Advanced Materials Development

While specific research detailing the use of this compound in polymer and advanced materials development is not extensively documented in publicly available literature, its chemical structure suggests several potential applications based on the known reactivity of benzoyl chloride and its derivatives. Acyl chlorides are crucial intermediates in the synthesis of various polymers, and the presence of an ethylthio group could impart unique properties to the resulting materials.

One of the primary applications of acyl chlorides in polymer chemistry is in the formation of polyesters and polyamides through condensation polymerization. In these reactions, the acyl chloride reacts with diols or diamines, respectively, to form ester or amide linkages, which constitute the polymer backbone. By incorporating this compound into such polymerization reactions, it is possible to synthesize polymers with thioether moieties regularly spaced along the polymer chain. These thioether groups can influence the polymer's physical and chemical properties, such as its thermal stability, refractive index, and affinity for certain metals.

Furthermore, the thioether linkage in this compound can be a target for further chemical modification. For instance, the sulfur atom can be oxidized to a sulfoxide (B87167) or a sulfone, which would significantly alter the polarity and reactivity of the polymer. This post-polymerization modification capability allows for the fine-tuning of material properties for specific applications. Thioether-containing polymers are also known for their potential use in stimuli-responsive materials, where changes in the oxidative environment can trigger a change in the material's properties.

In the realm of advanced materials, this compound could also be employed as a surface modification agent. The reactive acyl chloride group can form covalent bonds with hydroxyl or amine groups present on the surface of various substrates, such as silica (B1680970), metal oxides, or other polymers. This would result in a surface functionalized with ethylthiophenyl groups, which could alter the surface's hydrophobicity, adhesion properties, and chemical reactivity. Such modifications are critical in the development of biocompatible materials, sensors, and specialized coatings.

Additionally, benzoyl chloride and its derivatives can act as initiators or cross-linking agents in certain polymerization processes. The use of this compound in this context could lead to the formation of polymer networks with unique characteristics imparted by the thioether group. For example, in the context of cross-linking, the resulting material would have thioether linkages at the cross-linking points, potentially affecting its mechanical and thermal properties.

Chemical Derivatization for Analytical and Mechanistic Studies

Chemical derivatization is a technique used to modify a compound to make it more suitable for analysis by a particular method or to probe its chemical environment. The reactive nature of this compound makes it a candidate for such applications, particularly in the fields of chromatography and biomolecule research.

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique for the separation, identification, and quantification of chemical compounds. However, some molecules, particularly those that are highly polar or lack a readily ionizable group, can be challenging to detect with high sensitivity. Chemical derivatization with a reagent like benzoyl chloride is a well-established strategy to overcome these limitations.

The derivatization of analytes with benzoyl chloride introduces a benzoyl group, which increases the hydrophobicity of polar molecules. This enhanced hydrophobicity leads to better retention on reversed-phase chromatography columns, which are commonly used in LC-MS. Improved retention allows for better separation from other components in a complex mixture and can reduce the ion suppression effects that can hinder detection.

Furthermore, the introduction of the benzoyl moiety can improve the ionization efficiency of the analyte in the mass spectrometer's ion source, leading to a stronger signal and lower detection limits. While the primary focus of existing research has been on unsubstituted benzoyl chloride, the principles are directly applicable to this compound. The ethylthio group would further increase the hydrophobicity of the derivatized analyte and provide a unique mass shift that can be used for identification.

The general reaction for the derivatization of a primary amine with this compound is as follows:

R-NH₂ + Cl-CO-C₆H₄-S-CH₂CH₃ → R-NH-CO-C₆H₄-S-CH₂CH₃ + HCl

This reaction is typically fast and can be performed under mild conditions, making it suitable for routine sample analysis. The resulting derivative is generally more stable and provides a characteristic fragmentation pattern in tandem mass spectrometry (MS/MS), which aids in the structural elucidation of the original analyte.

| Analyte Functional Group | Effect of Derivatization with Benzoyl Chloride | Potential Advantage of using this compound |

|---|---|---|

| Primary and Secondary Amines | Increased hydrophobicity, improved chromatographic retention, enhanced ionization efficiency. | Greater increase in hydrophobicity, unique mass signature for identification. |

| Phenols | Increased hydrophobicity, improved chromatographic retention. | Greater increase in hydrophobicity, potential for altered fragmentation patterns. |

| Thiols | Formation of a thioester, increased stability and hydrophobicity. | Introduction of a second thioether linkage, unique mass and fragmentation. |

While there is a lack of specific literature detailing the use of this compound as a chemical probe for biomolecule modification, its inherent reactivity as an acyl chloride suggests its potential for such applications. Chemical probes are molecules used to study biological systems by selectively reacting with and labeling biomolecules, such as proteins.

The acyl chloride group of this compound is a strong electrophile that can react with nucleophilic functional groups found in the side chains of amino acids. The primary targets for acylation in a protein would be the ε-amino group of lysine, the phenolic hydroxyl group of tyrosine, the thiol group of cysteine, and the imidazole group of histidine.

The reaction with a lysine residue would result in the formation of a stable amide bond, effectively labeling the protein with an ethylthiophenyl group. This modification would introduce a unique mass tag that could be readily detected by mass spectrometry, allowing for the identification of the modified protein and the specific site of modification.

The presence of the thioether group in the probe could offer additional functionalities. For instance, the sulfur atom could potentially be targeted for specific chemical reactions or could influence the local environment of the modified residue. Furthermore, the hydrophobicity of the ethylthiophenyl group could be used to probe hydrophobic pockets within a protein's structure.

In mechanistic studies, this compound could be used to assess the accessibility and reactivity of specific amino acid residues in a protein. By treating a protein with the probe under different conditions (e.g., in the presence and absence of a ligand), changes in the labeling pattern could provide insights into conformational changes or ligand binding sites.

The general reactivity of this compound with nucleophilic amino acid residues is summarized in the table below.

| Amino Acid Residue | Nucleophilic Group | Potential Reaction Product | Application as a Chemical Probe |

|---|---|---|---|

| Lysine | ε-Amino group | Amide bond formation | Labeling accessible lysine residues, mass tagging for proteomics. |

| Tyrosine | Phenolic hydroxyl group | Ester bond formation | Probing the accessibility and reactivity of tyrosine residues. |

| Cysteine | Thiol group | Thioester bond formation | Labeling reactive cysteine residues, though the thioester may have limited stability. |

| Histidine | Imidazole group | Acyl-imidazole formation | Investigating the role of histidine residues in catalysis or binding. |

It is important to note that the reactivity of acyl chlorides is generally high, and achieving selectivity for a specific type of amino acid residue in a complex protein environment can be challenging. However, for specific research questions, or in combination with other techniques, this compound could serve as a useful tool for the chemical biologist.

Advanced Spectroscopic and Computational Research

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the detailed characterization of molecular structures. For 2-(Ethylthio)benzoyl chloride, a combination of Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy (Infrared and Raman) offers a comprehensive picture of its atomic arrangement and bonding characteristics.

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of this compound. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information, two-dimensional (2D) techniques are employed for a complete and definitive structural assignment. ethz.chbbhegdecollege.comethernet.edu.et

Techniques such as Correlation Spectroscopy (COSY) are used to establish proton-proton (¹H-¹H) coupling networks, identifying adjacent protons within the ethyl group and the aromatic ring. nih.gov Heteronuclear correlation techniques, like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are vital for correlating protons with their directly attached carbons (HSQC) and with carbons separated by two or three bonds (HMBC). This allows for the precise assignment of all carbon signals, including the quaternary carbons of the benzene (B151609) ring and the carbonyl carbon, and confirms the connectivity between the ethylthio group, the benzoyl moiety, and the chloride atom.

The expected chemical shifts in the ¹H NMR spectrum would feature a triplet and a quartet for the ethyl group's methyl and methylene (B1212753) protons, respectively, and a complex multiplet pattern for the four protons on the disubstituted aromatic ring. In the ¹³C NMR spectrum, distinct signals would appear for the ethyl carbons, the four aromatic CH carbons, the two aromatic quaternary carbons, and the highly deshielded carbonyl carbon of the acyl chloride group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| -SCH₂CH₃ | ~1.3 | ~14 |

| -SCH₂CH₃ | ~2.9 | ~26 |

| Aromatic H | 7.2 - 8.1 | 125 - 135 |

| Aromatic C-S | ~140 | |

| Aromatic C-COCl | ~133 |

Note: These are predicted values based on typical ranges for similar functional groups and may vary depending on solvent and experimental conditions.

The most prominent feature in the IR spectrum is the intense absorption band corresponding to the carbonyl (C=O) stretching vibration of the acyl chloride group, typically found in the region of 1770-1815 cm⁻¹. The exact position of this band is sensitive to the electronic effects of the substituents on the aromatic ring. The presence of the electron-donating ethylthio group at the ortho position can slightly lower this frequency compared to unsubstituted benzoyl chloride. nist.gov

Other significant vibrational modes include:

C-Cl Stretch: A band in the lower frequency region (around 650-850 cm⁻¹) corresponding to the stretching of the carbon-chlorine bond.

C-S Stretch: Weak to medium bands associated with the carbon-sulfur bond of the ethylthio group, typically observed in the 600-800 cm⁻¹ range.

Aromatic C=C Stretch: A series of bands in the 1450-1600 cm⁻¹ region, characteristic of the benzene ring.

C-H Vibrations: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group is observed just below 3000 cm⁻¹.

Raman spectroscopy provides complementary information, particularly for non-polar bonds. The C-S and aromatic C-C stretching vibrations often produce strong signals in the Raman spectrum. scispace.com The combination of both IR and Raman data allows for a more complete vibrational assignment, aided by computational calculations.

Table 2: Key Vibrational Frequencies for this compound

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Medium |

| Aliphatic C-H Stretch | 2850 - 2980 | Medium-Strong | Medium-Strong |

| C=O Stretch (Acyl Chloride) | 1770 - 1815 | Very Strong | Weak |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong | Strong |

| C-Cl Stretch | 650 - 850 | Strong | Medium |

Theoretical and Computational Chemistry Approaches

To complement experimental data, theoretical and computational methods are employed to model the properties of this compound at the molecular level. These approaches provide deep insights into the molecule's electronic structure, conformational preferences, and potential reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. researchgate.net For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can be used to optimize the molecule's three-dimensional geometry and predict various properties. researchgate.net

Key applications of DFT for this compound include:

Geometry Optimization: Determining the most stable conformation by finding the minimum energy structure. This includes predicting bond lengths, bond angles, and dihedral angles, which can be compared with experimental data if available.

Vibrational Frequency Calculation: Simulating the IR and Raman spectra. The calculated frequencies help in the assignment of experimental bands and provide a more detailed understanding of the nature of the molecular vibrations.

Electronic Properties Analysis: Calculating the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and kinetic stability. For an acyl chloride, the LUMO is typically centered on the carbonyl group, indicating its susceptibility to nucleophilic attack. ukm.my

Reactivity Descriptors: DFT can be used to calculate various reactivity descriptors, such as molecular electrostatic potential (MEP) maps, which visualize the electron-rich and electron-poor regions of the molecule, highlighting the electrophilic carbonyl carbon.

Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. acs.org For this compound, MD simulations can provide insights into its conformational dynamics and its interactions with other molecules, such as solvents or reactants, which are difficult to probe experimentally. dntb.gov.ua

By simulating the motion of the atoms over time, MD can reveal:

Conformational Flexibility: The ethylthio group and its orientation relative to the benzoyl ring are flexible. MD simulations can explore the potential energy surface and identify the most populated conformations and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its reactivity.

Solvation Effects: Placing the molecule in a simulated box of solvent (e.g., water, acetonitrile, or a non-polar solvent) allows for the study of intermolecular interactions, such as hydrogen bonding or dipole-dipole interactions. This helps in understanding how the solvent can influence the stability of different conformers and the reaction pathways.

Reactive Events: With the use of reactive force fields or quantum mechanics/molecular mechanics (QM/MM) methods, MD simulations can even model the process of a chemical reaction, such as the nucleophilic attack on the carbonyl carbon, providing a dynamic picture of the transition state and reaction mechanism.

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to correlate the chemical structure of a series of compounds with their measured activity or reactivity. nih.govmdpi.com While typically used in drug discovery, the principles of QSAR can be applied to predict the chemical reactivity of compounds like this compound and its derivatives. frontiersin.org

A QSAR model for predicting the reactivity of substituted benzoyl chlorides in a specific reaction (e.g., acylation of an amine) could be developed as follows:

Data Set: A series of benzoyl chloride derivatives with different substituents (in addition to the 2-ethylthio group) would be synthesized.

Activity Measurement: The reaction rate constant (a measure of reactivity) for each compound under identical conditions would be experimentally determined.

Descriptor Calculation: For each molecule, a set of numerical descriptors would be calculated. These can include electronic descriptors (e.g., Hammett constants, calculated atomic charges), steric descriptors (e.g., molecular volume), and topological descriptors (e.g., connectivity indices).

Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, would be used to build a mathematical equation that relates the descriptors to the observed reactivity. nih.gov

The resulting QSAR model could then be used to predict the reactivity of new, unsynthesized this compound derivatives, guiding the selection of reagents for specific synthetic applications.

Mechanistic Investigations through Computational Transition State Analysis

Extensive searches of scientific literature and computational chemistry databases did not yield specific studies focused on the computational transition state analysis of reactions involving this compound. While computational methods, such as Density Functional Theory (DFT), are widely used to investigate the mechanisms of reactions for related compounds like other substituted benzoyl chlorides, specific research detailing the transition state geometries, activation energies, and reaction pathways for this compound is not publicly available at this time.

Computational studies on analogous benzoyl chloride derivatives often explore reaction mechanisms, including nucleophilic acyl substitution. ikprress.org These investigations typically calculate the energies of reactants, transition states, and products to elucidate the most likely reaction pathway. For instance, studies on the solvolysis of substituted benzoyl chlorides have utilized computational approaches to support experimental findings regarding reaction kinetics and mechanisms. nih.govrsc.org However, the influence of the ortho-ethylthio substituent on the transition states of such reactions for the specific molecule has not been reported.

Therefore, a detailed discussion, including data tables of computational findings for this compound, cannot be provided due to the absence of relevant research in the public domain.

Future Research Directions and Emerging Paradigms

Exploration of Novel Catalytic Transformations

The core structure of 2-(Ethylthio)benzoyl chloride, an aryl thioether, makes it a prime candidate for advanced catalytic transformations. While traditional methods for forming aryl C–S bonds often require harsh conditions, modern catalysis offers milder and more efficient alternatives. Future research will likely focus on applying and developing novel catalytic systems to manipulate and build upon this scaffold.

There is a significant drive to develop greener and more sustainable catalytic reactions for thioether synthesis. acsgcipr.org This includes replacing precious metal catalysts like palladium with more abundant and less toxic base metals such as copper, nickel, cobalt, and iron. acsgcipr.org Furthermore, strategies that avoid halogenated intermediates through C-H activation or decarboxylative coupling are gaining prominence. acsgcipr.org For instance, copper-based catalytic systems have been used to convert aryl alcohols into thioethers, offering a potential pathway from renewable feedstocks. rsc.orgnih.gov Nickel-catalyzed C–S cross-coupling reactions have also shown promise, utilizing air-stable precatalysts under mild conditions to synthesize a variety of thioethers. researchgate.net

Future investigations could explore the application of these cutting-edge catalytic methods directly to this compound or its precursors. Photocatalysis, in particular, represents a burgeoning field. The use of visible light-driven reactions could enable previously inaccessible transformations, allowing for highly selective modifications of the aromatic ring or the ethylthio group under exceptionally mild conditions.

| Catalytic System | Potential Transformation involving this compound | Key Advantages |

| Copper-based Catalysts | Cross-coupling reactions to introduce new functional groups. | Low cost, low toxicity, stable complexes. acsgcipr.orgresearchgate.net |

| Nickel-based Catalysts | C-S cross-coupling with various thiols or triflates. | Use of air-stable precatalysts, mild reaction conditions. researchgate.net |

| Palladium (Buchwald-Hartwig) | Arylation of the sulfur atom or coupling at the aromatic ring. | Well-established for C-N/O/S bond formation. acsgcipr.org |

| Photoredox Catalysis | Selective C-H functionalization or radical-based transformations. | Mild conditions, high selectivity, novel reactivity. |

Development of Sustainable Synthetic Routes

The industrial synthesis of acyl chlorides, including this compound, has traditionally relied on reagents like thionyl chloride (SOCl₂) or phosphorus chlorides (PCl₃, PCl₅), which generate stoichiometric amounts of corrosive acidic waste (HCl, SO₂, H₃PO₃). libretexts.orgchemguide.co.uk A major future direction is the development of greener, more sustainable synthetic routes that minimize waste and environmental impact.

Research into the synthesis of benzoyl chlorides, in general, provides a roadmap for this endeavor. Innovations include processes that recycle residues by converting them back into useful starting materials, such as hydrolyzing residual benzoyl chloride back to benzoic acid. google.compatsnap.com Another approach involves moving away from harsh chlorinating agents. For example, visible light photocatalysis using N-chlorosuccinimide as a safe chlorine source has been demonstrated for benzylic C-H bond chlorination, suggesting potential for alternative chlorination strategies. organic-chemistry.org

Future work on this compound could focus on:

Catalytic Acyl Chloride Formation: Developing catalytic methods that convert the corresponding carboxylic acid, 2-(ethylthio)benzoic acid, into the acyl chloride using non-stoichiometric activators, thereby reducing inorganic waste.

Flow Chemistry: Implementing continuous flow processes for the synthesis. Flow chemistry can offer improved safety by minimizing the volume of reactive intermediates at any given time, enhanced reaction control, and easier scalability.

Greener Solvents: Replacing traditional chlorinated solvents like methylene (B1212753) chloride with more environmentally benign alternatives, such as cyclopentyl methyl ether (CPME), which is considered a green solvent. researchgate.net

Investigation of New Derivatization Strategies and Applications

The dual reactivity of this compound makes it an attractive starting point for creating diverse molecular architectures. The acyl chloride is a powerful electrophile for reactions with nucleophiles, while the thioether linkage can be oxidized or used in metal-catalyzed cross-coupling reactions.

A significant area of future application lies in medicinal chemistry and materials science. Thiourea (B124793) derivatives, which can be synthesized from benzoyl chlorides, are known to possess a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer effects. nih.govmdpi.com The reaction of a benzoyl chloride with ammonium (B1175870) thiocyanate (B1210189) generates an isothiocyanate intermediate, which can then be reacted with various amines to produce a library of thiourea derivatives. mdpi.com Applying this strategy to this compound could yield novel compounds with potentially enhanced or unique biological profiles.

Similarly, benzothiazoles, another class of biologically active heterocycles, can be synthesized by condensing 2-aminothiophenol (B119425) with benzoyl chlorides. ekb.eg These compounds are of great interest for their antimicrobial, anticancer, and antidiabetic properties. ekb.eg The ethylthio group on the benzoyl chloride precursor could serve as a handle for further modification, allowing for the fine-tuning of the final product's properties.

| Derivative Class | Synthetic Precursor | Potential Applications |

| Benzoylthioureas | 2-(Ethylthio)benzoyl isothiocyanate | Antimicrobial, Antifungal, Anticancer Agents. nih.govmdpi.com |

| Benzothiazoles | This compound + 2-Aminothiophenol | Medicinal Chemistry (Antidiabetic, Anticonvulsant). ekb.eg |

| Amides & Esters | This compound + Amines/Alcohols | Agrochemicals, Pharmaceuticals, Polymer Building Blocks. |

| Ketones (Friedel-Crafts) | This compound + Arenes | Organic Synthesis Intermediates. researchgate.net |

Advanced Computational Modeling for Predictive Synthesis

The complexity of modern organic synthesis necessitates tools that can predict reaction outcomes and guide experimental design. Advanced computational modeling is emerging as an indispensable paradigm for achieving this. By using methods like Density Functional Theory (DFT), chemists can investigate reaction mechanisms, predict thermochemical data, and understand the structural evolution of molecules along a reaction pathway. researchgate.net

For this compound, computational modeling can be applied in several key areas:

Mechanism Elucidation: Modeling the pathways for its synthesis and derivatization can reveal transition states and intermediates, helping to optimize reaction conditions for higher yields and selectivity. researchgate.net

Predictive Derivatization: Computational screening can predict the reactivity of this compound with a virtual library of nucleophiles or coupling partners. This allows researchers to prioritize experiments on substrates that are most likely to succeed, saving time and resources. mit.edu

Catalyst Design: Models can be used to design more efficient catalysts for transformations involving the thioether or aromatic ring. By understanding catalyst-substrate interactions at a molecular level, new ligands or metal centers can be proposed to enhance performance.

Property Prediction: The electronic and structural properties of novel derivatives synthesized from this compound can be predicted. This is particularly valuable in drug discovery, where models can forecast binding affinities to biological targets before the compounds are ever synthesized. nih.gov

Recent work has demonstrated the power of combining computational models with experimental work to predict the feasibility of photocatalytic reactions, expanding the accessible range of complex molecules like azetidines. mit.edu Applying a similar predictive approach to the synthesis and reactions of this compound could accelerate the discovery of new materials and biologically active compounds.

常见问题

Q. Advanced: How do competing side reactions (e.g., sulfoxide formation) impact yield, and how can they be mitigated?

Ethylthio groups are susceptible to oxidation, leading to sulfoxide byproducts. Mitigation strategies:

- Inert Atmosphere : Use nitrogen/argon to prevent oxidation during synthesis.

- Catalytic Inhibitors : Add radical scavengers (e.g., BHT) to suppress oxidation pathways.

- Low-Temperature Quenching : Rapid cooling post-reaction minimizes degradation.

Contradictions in yield data (e.g., 70–85% yields in literature) often stem from residual moisture or incomplete acylation, necessitating rigorous drying of starting materials .

Basic: What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

Core characterization methods include:

- ¹H/¹³C NMR : Confirm the ethylthio group (δ 1.3–1.5 ppm for CH₃, δ 2.8–3.2 ppm for SCH₂) and benzoyl chloride carbonyl (δ 165–170 ppm) .

- IR Spectroscopy : Detect C=O stretching (~1770 cm⁻¹) and C-S bonds (~650 cm⁻¹).

- Mass Spectrometry (EI-MS) : Verify molecular ion peaks (M⁺ at m/z 198.6) and fragmentation patterns.

Q. Advanced: How to resolve discrepancies between experimental and theoretical spectral data?

Discrepancies often arise from:

- Solvent Effects : NMR chemical shifts vary with deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆).

- Tautomerism : Thioester-enol tautomerism may obscure carbonyl signals. Use low-temperature NMR to stabilize dominant forms.

- Impurity Peaks : Trace moisture hydrolyzes the chloride to benzoic acid; repeat analysis under anhydrous conditions .

Basic: What are the primary reactivity patterns of this compound in nucleophilic acyl substitutions?

Methodological Answer:

The compound reacts with nucleophiles (amines, alcohols) to form amides, esters, or thioesters:

- Amide Formation : React with primary amines (e.g., ethylamine) in dry THF at 0–25°C.

- Esterification : Use alcohols (e.g., methanol) with a base (e.g., pyridine) to neutralize HCl.

- Thioester Synthesis : React with thiols under mild conditions (RT, 1–2 hrs).

Q. Advanced: How does the ethylthio group influence regioselectivity compared to unsubstituted benzoyl chlorides?

The ethylthio group acts as an electron-donating substituent, meta-directing electrophilic attacks. This alters reaction kinetics:

- Slower Acylation : Reduced electrophilicity at the carbonyl carbon compared to benzoyl chloride.

- Competitive Thioether Reactions : Under basic conditions, the ethylthio group may undergo alkylation or oxidation, requiring careful pH control .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Impervious gloves (nitrile), goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhaling HCl vapors.

- Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent hydrolysis.

Q. Advanced: How to manage hazards during large-scale reactions (e.g., exothermic risks)?

- Temperature Monitoring : Use jacketed reactors with coolant circulation to control exotherms.

- Quench Protocols : Pre-prepare neutralizing agents (e.g., sodium bicarbonate) for spills.

- Waste Disposal : Hydrolyze waste with excess NaOH to convert residual chloride into benign salts .

Basic: What are the applications of this compound in pharmaceutical intermediates?

Methodological Answer:

The compound is used to synthesize:

- Antimicrobial Agents : As a building block for thioether-linked antibiotics.

- Kinase Inhibitors : Introduce ethylthio groups into heterocyclic scaffolds via acylation.

Q. Advanced: How to optimize its use in multi-step syntheses with competing functional groups?

- Protecting Groups : Temporarily protect amines or hydroxyls with Boc or TMS groups before acylation.

- Sequential Reactivity : Prioritize acylation before introducing oxidation-sensitive groups (e.g., thiols) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。